(6-Fluorochroman-3-YL)methanamine
CAS No.:
Cat. No.: VC14317220
Molecular Formula: C10H12FNO
Molecular Weight: 181.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12FNO |
|---|---|
| Molecular Weight | 181.21 g/mol |
| IUPAC Name | (6-fluoro-3,4-dihydro-2H-chromen-3-yl)methanamine |
| Standard InChI | InChI=1S/C10H12FNO/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-2,4,7H,3,5-6,12H2 |
| Standard InChI Key | ZYOVOLVNERRAJQ-UHFFFAOYSA-N |
| Canonical SMILES | C1C(COC2=C1C=C(C=C2)F)CN |
Introduction
Chemical Structure and Physicochemical Properties
The core structure of (6-fluorochroman-3-yl)methanamine consists of a chroman backbone—a benzene ring fused to a tetrahydropyran ring—with a fluorine atom at the 6-position and a methanamine group at the 3-position . The hydrochloride salt form enhances water solubility, making it suitable for biological studies. Key physicochemical properties include:
The fluorine atom’s electronegativity influences electron distribution, enhancing stability and reactivity in nucleophilic substitution reactions. The amine group facilitates salt formation and participation in coupling reactions, enabling derivatization for drug discovery .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves fluorination of chroman precursors followed by amine functionalization. A common pathway includes:
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Fluorination: Chroman is fluorinated at the 6-position using agents like Selectfluor® or hydrogen fluoride-pyridine complexes under controlled conditions .
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Amination: The fluorinated intermediate undergoes nucleophilic substitution with methylamine or reductive amination using sodium cyanoborohydride.
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Methods
Large-scale production employs continuous flow reactors to optimize yield and purity. Key steps include:
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Catalytic Fluorination: Using palladium catalysts to enhance regioselectivity .
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Automated Purification: Chromatography or crystallization to achieve >95% purity .
| Compound | Target Receptor | IC₅₀ (nM) | Selectivity |
|---|---|---|---|
| (6-Fluorochroman-3-yl)methanamine | 5-HT₁A | 120 | High |
| (6-Bromochroman-3-yl)methanamine | Dopamine D₂ | 450 | Moderate |
| (6-Methoxychroman-3-yl)methanamine | 5-HT₂C | 280 | Low |
Data adapted from patent WO 2013/096223 and supplier analyses.
Comparative Analysis with Structural Analogues
The table below contrasts key features of (6-fluorochroman-3-yl)methanamine with its analogues:
| Property | (6-Fluoro) | (6-Bromo) | (6-Methoxy) |
|---|---|---|---|
| Molecular Weight (g/mol) | 217.67 | 242.11 | 229.70 |
| LogP (Octanol-Water) | 1.8 | 2.3 | 1.5 |
| Receptor Affinity (5-HT₁A) | 120 nM | N/A | N/A |
| Synthetic Complexity | Moderate | High | Low |
Data derived from supplier specifications and pharmacological studies .
Future Directions in Research
Ongoing studies focus on:
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